(2-Formyl-4-methylphenyl)boronic acid
Overview
Description
(2-Formyl-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with a formyl group and a methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (2-Formyl-4-methylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .
Pharmacokinetics
Its lipophilicity is low, as indicated by its iLOGP value of 0.0 . The compound is also very soluble in water .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, and the compound’s role as an organoboron reagent makes it a valuable tool in this process .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which this compound belongs, is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly affected by the pH of its environment .
Biochemical Analysis
Biochemical Properties
(2-Formyl-4-methylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor of serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors. Additionally, this compound can bind to diols and other hydroxyl-containing molecules, making it useful in the design of sensors and diagnostic tools .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, it has been shown to inhibit the activity of tyrosine kinases, which play a critical role in cell growth and differentiation. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability. Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and tyrosine. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. For example, prolonged exposure to the compound can lead to persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as liver and kidney damage. These adverse effects are likely due to the compound’s ability to form covalent bonds with essential biomolecules, disrupting normal cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the molecule, facilitating its excretion. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. These effects can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and cellular context. Once inside the cell, this compound can bind to transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, nuclear localization of this compound can enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Formyl-4-methylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the reaction of 2-formyl-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Formyl-4-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base in the presence of aryl halides.
Major Products:
Oxidation: Phenols.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
(2-Formyl-4-methylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential in developing boron-containing drugs and enzyme inhibitors.
Medicine: Explored for its role in boron neutron capture therapy for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar structure but with a methoxy group instead of a formyl group.
(2-Formylphenyl)boronic acid: Similar structure but without the methyl group.
(4-Formylphenyl)boronic acid: Similar structure but with the formyl group in a different position.
Uniqueness: (2-Formyl-4-methylphenyl)boronic acid is unique due to the presence of both a formyl and a methyl group on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules with specific functional groups .
Properties
IUPAC Name |
(2-formyl-4-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGRMVFJTQAITE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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